molecular formula C21H22FN3O2 B3815335 7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3815335
M. Wt: 367.4 g/mol
InChI Key: YIQBDTDGWNHIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as FBC-007 and belongs to the class of spirocyclic piperidine derivatives.

Mechanism of Action

The mechanism of action of FBC-007 involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. FBC-007 has been found to modulate the activity of the sigma-1 receptor, leading to the activation of various signaling pathways that are involved in neuroprotection, cell survival, and neurotransmitter release.
Biochemical and Physiological Effects
FBC-007 has been found to have various biochemical and physiological effects. Studies have shown that FBC-007 can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. FBC-007 has also been found to have anti-inflammatory and antioxidant effects. In addition, FBC-007 has been shown to have neuroprotective effects against various neurotoxic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of FBC-007 is its high affinity for the sigma-1 receptor, which makes it a potential drug candidate for the treatment of various neurological disorders. However, one of the limitations of FBC-007 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on FBC-007. One of the potential applications of FBC-007 is in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to investigate the efficacy and safety of FBC-007 in animal models and clinical trials. In addition, the development of novel analogs of FBC-007 with improved solubility and potency could lead to the discovery of more effective drugs for the treatment of neurological disorders.

Scientific Research Applications

FBC-007 has shown potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and neuroscience. Studies have shown that FBC-007 has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and neurotransmitter release. FBC-007 has also been found to have antinociceptive and antidepressant-like effects in animal models.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-2-(pyridine-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-7-5-16(6-8-17)14-24-12-3-9-21(20(24)27)10-13-25(15-21)19(26)18-4-1-2-11-23-18/h1-2,4-8,11H,3,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQBDTDGWNHIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=CC=N3)C(=O)N(C1)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

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